3-Oxo-N-[(pyridin-2-yl)methyl]butanamide
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Overview
Description
3-Oxo-N-[(pyridin-2-yl)methyl]butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pyridine ring attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-N-[(pyridin-2-yl)methyl]butanamide can be achieved through several methods. One common approach involves the reaction of 2-acetylpyridine with dimethyl carbonate in the presence of sodium hydride as a base. The reaction is typically carried out in cyclohexane under reflux conditions . Another method involves the use of picolinic acid and 1,1’-carbonyldiimidazole in tetrahydrofuran, followed by the addition of magnesium chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and availability of reagents. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-N-[(pyridin-2-yl)methyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Oxo-N-[(pyridin-2-yl)methyl]butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Oxo-N-[(pyridin-2-yl)methyl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-3-(pyridin-2-yl)propanoate: Similar in structure but with a propanoate backbone.
3-oxo-N-(pyridin-2-yl)butanamide: A closely related compound with slight structural variations.
Uniqueness
3-Oxo-N-[(pyridin-2-yl)methyl]butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
115064-49-8 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-oxo-N-(pyridin-2-ylmethyl)butanamide |
InChI |
InChI=1S/C10H12N2O2/c1-8(13)6-10(14)12-7-9-4-2-3-5-11-9/h2-5H,6-7H2,1H3,(H,12,14) |
InChI Key |
UVXCXLOTBZOCHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NCC1=CC=CC=N1 |
Origin of Product |
United States |
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